molecular formula C68H112N18O22S2 B1493383 Prion Protein (118-135) (human)

Prion Protein (118-135) (human)

货号: B1493383
分子量: 1597.9 g/mol
InChI 键: BYMFHJUGTRVFJU-YDLOAGIFSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Prion Protein (118-135) (human) is a useful research compound. Its molecular formula is C68H112N18O22S2 and its molecular weight is 1597.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality Prion Protein (118-135) (human) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Prion Protein (118-135) (human) including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Neurotoxicity Studies

In Vivo and In Vitro Effects

Research has demonstrated that the P118–135 fragment exhibits significant neurotoxic effects on neuronal cells. Notably, studies have shown that this peptide can induce apoptotic cell death in cultured neurons from both wild-type and PrP gene knockout mice. The mechanism involves early activation of caspases and subsequent DNA fragmentation, indicating that P118–135 disrupts cellular integrity independently of PrP expression .

Key Findings:

  • Fusogenic Properties: P118–135 has been characterized as a fusogenic peptide, meaning it can destabilize cellular membranes, leading to cell death .
  • Neuronal Model: The retina serves as an effective model for studying neurodegenerative processes due to its unique characteristics as part of the central nervous system .
  • Dose-Dependent Effects: The neurotoxic effects were observed to be dose-dependent, with significant reductions in the electrical activity of retinal neurons following intravitreal injections of P118–135 .

Mechanistic Insights into Prion Diseases

Role in Amyloid Fibril Formation

The P118–135 fragment is implicated in the formation of amyloid fibrils, which are associated with prion diseases such as Creutzfeldt-Jakob disease (CJD). Research indicates that the peptide can promote liposome fusion and amyloidogenesis, contributing to the aggregation of misfolded proteins that characterize prion diseases .

Implications for Disease Understanding:

  • Pathogenic Mechanisms: Understanding how P118–135 induces neurotoxicity provides insights into the mechanisms underlying neuronal loss in prion diseases.
  • Potential Biomarkers: The presence and behavior of P118–135 may serve as biomarkers for early detection or progression monitoring in prion-related disorders.

Therapeutic Applications

Targeting Neurodegeneration

Given its role in neurotoxicity, P118–135 has been explored as a target for therapeutic interventions aimed at mitigating neuronal damage. Strategies include:

  • Immunotherapy: Development of antibodies against PrP or specific fragments like P118–135 could provide a means to neutralize their toxic effects. Clinical trials have begun investigating humanized versions of these antibodies .
  • Small Molecule Inhibitors: Compounds that can inhibit the aggregation of PrP or block its interaction with cellular membranes are under investigation as potential treatments for prion diseases .

Comparative Data Table

Application AreaKey FindingsReferences
NeurotoxicityInduces apoptotic cell death; dose-dependent effects on neuronal viability
Mechanistic InsightsPromotes amyloid fibril formation; disrupts membrane integrity
Therapeutic TargetsPotential for immunotherapy and small molecule inhibitors

Case Studies and Clinical Trials

Recent observational studies have reported on the treatment of patients with prion diseases using novel therapeutic approaches targeting PrP. For instance, trials involving doxycycline have shown promising results in extending survival rates and reducing pathological markers associated with CJD .

Notable Cases:

  • Doxycycline Treatment: Observational studies indicated a potential extension of survival in treated patients with sporadic CJD (sCJD) when compared to controls .
  • Immunotherapy Trials: Initial human trials using anti-PrP antibodies have shown safety but limited efficacy in altering disease progression, highlighting the complexity of targeting prion-related pathways .

属性

分子式

C68H112N18O22S2

分子量

1597.9 g/mol

IUPAC 名称

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-4-methylpentanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C68H112N18O22S2/c1-33(2)22-44(78-52(93)27-71-50(91)26-75-66(105)55(35(5)6)86-67(106)56(36(7)8)85-59(98)38(10)76-51(92)29-72-57(96)37(9)69)60(99)73-25-49(90)70-28-53(94)79-46(24-40-14-16-41(89)17-15-40)64(103)82-43(19-21-110-13)62(101)83-45(23-34(3)4)61(100)74-30-54(95)80-47(31-87)65(104)77-39(11)58(97)81-42(18-20-109-12)63(102)84-48(32-88)68(107)108/h14-17,33-39,42-48,55-56,87-89H,18-32,69H2,1-13H3,(H,70,90)(H,71,91)(H,72,96)(H,73,99)(H,74,100)(H,75,105)(H,76,92)(H,77,104)(H,78,93)(H,79,94)(H,80,95)(H,81,97)(H,82,103)(H,83,101)(H,84,102)(H,85,98)(H,86,106)(H,107,108)/t37-,38-,39-,42-,43-,44-,45-,46-,47-,48-,55-,56-/m0/s1

InChI 键

BYMFHJUGTRVFJU-YDLOAGIFSA-N

手性 SMILES

C[C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CO)C(=O)O)N

规范 SMILES

CC(C)CC(C(=O)NCC(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCSC)C(=O)NC(CO)C(=O)O)NC(=O)CNC(=O)CNC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)CNC(=O)C(C)N

序列

AGAVVGGLGGYMLGSAMS

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。